molecular formula C21H22N6O B10956164 N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1005612-70-3

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10956164
CAS No.: 1005612-70-3
M. Wt: 374.4 g/mol
InChI Key: XZLDNZPXMJBMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase that is a key driver in a subset of cancers. This compound was specifically designed to target the unique ATP-binding pocket of FGFR4, exhibiting high selectivity over other FGFR family members (FGFR1-3), which is critical for minimizing off-target effects in preclinical models. Its primary research value lies in the investigation of hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19-FGFR4 signaling axis, which promotes cell proliferation and survival. Studies have demonstrated that this inhibitor effectively suppresses FGFR4 autophosphorylation and downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades, leading to cell cycle arrest and apoptosis in FGF19-driven cancer cell lines and xenograft models. Due to its compelling preclinical profile, this compound serves as an essential chemical probe for dissecting the specific biological roles of FGFR4, validating it as a therapeutic target, and supporting the development of targeted therapies for HCC and other FGFR4-dependent malignancies. It is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1005612-70-3

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-5-26-12-18(14(3)24-26)23-21(28)17-11-13(2)22-20-19(17)15(4)25-27(20)16-9-7-6-8-10-16/h6-12H,5H2,1-4H3,(H,23,28)

InChI Key

XZLDNZPXMJBMRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazole and pyrazolopyridine rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. The pyrazolopyridine ring can be synthesized through a similar cyclization process involving pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacokinetic properties.

Conditions Products Yield References
6M HCl, reflux (4–6 h)3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid + amine75–85%
NaOH (aq.), 80°C (2 h)Sodium salt of carboxylic acid + NH390%

Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water .

Nucleophilic Substitution Reactions

The pyrazolo[3,4-b]pyridine core participates in substitutions at electron-deficient positions (C3, C6). Methyl groups at these positions may undergo halogenation or oxidation.

Reaction Reagents/Conditions Products Key Observations
C3 Methyl HalogenationCl2, FeCl3 (0°C, 2 h)3-(chloromethyl)-6-methyl derivativeSteric hindrance limits reactivity at C6
C6 Methyl OxidationKMnO4, H2SO4 (60°C, 1 h)3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,6-dicarboxamideRequires acidic pH for optimal yield

Electronic Effects : The C3 methyl group is more reactive due to proximity to the electron-withdrawing pyridine nitrogen .

Heterocyclic Ring Functionalization

The pyrazole and pyridine rings enable cycloaddition and electrophilic substitution.

Pyrazole Ring Reactions

The 1-ethyl-3-methylpyrazole moiety undergoes electrophilic substitutions:

Reaction Reagents/Conditions Products
NitrationHNO3/H2SO4 (0°C, 3 h)4-nitro-1-ethyl-3-methylpyrazole derivative
SulfonationSO3, H2SO4 (rt, 6 h)4-sulfo-1-ethyl-3-methylpyrazole derivative

Regioselectivity : Electrophiles preferentially attack the C4 position of the pyrazole due to steric shielding at C5 by the ethyl group .

Pyridine Ring Reactions

The pyridine ring participates in nucleophilic aromatic substitution (NAS):

Reaction Reagents/Conditions Products
ChlorinationPOCl3, PCl5 (reflux, 3 h)4-carboxamide-6-(chloromethyl) derivative
AminationNH3, CuSO4 (120°C, 8 h)6-(aminomethyl)-3-methyl derivative

Limitations : Steric bulk from the phenyl group at N1 reduces reactivity at adjacent positions .

Condensation and Cyclization

The compound serves as a precursor in heterocycle synthesis:

Reaction Reagents/Conditions Products References
Condensation with OKDTAsTFA (cat.), EtOH (reflux, 6 h)Fused pyrazolo[3,4-b]pyridine-dithiole derivatives
Reductive DesulfurizationRaney Ni, H2 (EtOH/EtOAc, 50°C, 24 h)De-sulfurized pyrazolo[3,4-b]pyridine analogs

Synthetic Utility : These reactions expand the compound's scaffold diversity for medicinal chemistry applications .

Stability Under Environmental Conditions

The compound demonstrates pH-dependent stability, critical for formulation:

Condition Stability Degradation Products
pH 1–2 (37°C, 24 h)85% intactHydrolyzed carboxylic acid + amine
pH 7–8 (37°C, 24 h)95% intactMinimal degradation

Implications : Stable under physiological pH but prone to hydrolysis in gastric conditions .

Scientific Research Applications

Numerous studies have identified the compound's potential therapeutic applications due to its diverse biological activities:

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects:

Cell LineIC50 (µM)
PC-3 (Prostate)17.50 - 65.41
NCI-H460 (Lung)15.42 - 61.05
HeLa (Cervical)14.62 - 59.24

These findings suggest that the compound may act as a potential lead for developing new anticancer agents .

Antioxidant Properties

The antioxidant capabilities of pyrazolo[3,4-b]pyridine derivatives have also been evaluated using DPPH assays, demonstrating their ability to scavenge free radicals effectively . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Anti-inflammatory Effects

Some studies have indicated that similar compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic effects on colorectal carcinoma cells. The results showed that certain derivatives had enhanced potency compared to standard chemotherapeutics, indicating their potential as effective cancer treatments .

Case Study 2: Synthesis of Novel Derivatives

Researchers developed a series of novel pyrazolo[3,4-b]pyridine derivatives through one-pot multicomponent reactions and assessed their anti-proliferative activities against multiple cancer cell lines . These studies reinforced the versatility of the compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • However, it may also increase metabolic stability concerns due to halogenated byproducts.
  • Pyridylmethyl vs. Pyrazole Substituents : The target compound’s pyrazole substituent (lipophilic) contrasts with the pyridylmethyl group in , which could improve aqueous solubility via hydrogen bonding.

Functional Group Variations

  • Carboxamide vs. Carbohydrazide () : The carbohydrazide derivative in replaces the carboxamide with a hydrazide group, altering hydrogen-bonding capacity and redox sensitivity. This may impact stability under physiological conditions.

Steric and Lipophilic Considerations

  • Biphenyl-Pyrazole Linkage () : The biphenyl system in extends conjugation, possibly enhancing π-π stacking interactions in hydrophobic environments.

Biological Activity

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a compound belonging to the pyrazolo[3,4-b]pyridine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The molecular formula of the compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2}, with a molecular weight of 404.5 g/mol. The synthesis typically involves multi-step organic reactions including:

  • Formation of the Pyrazole Ring : Starting from hydrazine and β-keto esters.
  • Formation of the Pyridine Ring : Through condensation reactions with suitable aldehydes or ketones.
  • Amidation : Final formation of the carboxamide group via reaction with carboxylic acid derivatives.

This synthetic route allows for the introduction of various substituents that can modulate biological activity and pharmacokinetics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, leading to modulation of enzyme activity or alteration in signal transduction pathways. Notably, compounds in this class have been reported to act as:

  • Inhibitors : Targeting phosphodiesterase enzymes (PDEs), which play a critical role in cellular signaling.
  • Agonists : For guanylate cyclase receptors, influencing nitric oxide signaling pathways .

3. Biological Activities

Research has demonstrated that this compound exhibits several pharmacological properties:

Anticancer Activity

Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including cervical HeLa and prostate DU 205 cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antimicrobial activity against a range of pathogens, suggesting their utility in treating infections .

Neuroprotective Effects

Some studies suggest that compounds within this class may offer neuroprotection by inhibiting pathways associated with neurodegeneration .

4. Case Studies

Here are selected case studies demonstrating the biological activity of the compound:

StudyFindings
Bardajee et al. (2018)Reported significant cytotoxicity against HeLa and DU 205 cancer cell lines; suggested mechanisms involving apoptosis induction.
Recent Synthesis Studies (2023)Developed new derivatives showing enhanced anti-inflammatory properties; indicated potential for treating chronic inflammatory diseases .
In vitro StudiesDemonstrated antimicrobial efficacy against bacterial strains; suggested further exploration for clinical applications .

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential across various disease models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrazole and pyridine derivatives. Key steps include:

  • Catalyst Selection : Copper(I) bromide and cesium carbonate are effective for facilitating aryl coupling (e.g., as in pyrazole-piperidine coupling reactions ).
  • Solvent and Temperature : Polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–40°C improve solubility and reaction kinetics .
  • Purification : Column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) ensures high purity .
    • Optimization Tips :
  • Adjust catalyst loading (e.g., 0.05–0.1 equiv. copper(I) bromide) to balance cost and efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, aromatic proton signals in δ 6.7–8.6 ppm and methyl groups at δ 2.1–2.3 ppm (as seen in pyrazole-pyridine analogs ).
  • HRMS/ESI-MS : Validates molecular weight (±1 ppm accuracy) .
  • LCMS/HPLC : Assess purity (>95% target) and detect trace impurities .
    • Data Interpretation :
  • Overlapping peaks in NMR can be resolved using 2D techniques (COSY, HSQC).
  • Ambiguities in mass spectra (e.g., adduct formation) require comparison with theoretical isotopic patterns.

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction pathways, as demonstrated in ICReDD’s approach to reaction design .
  • Docking Studies : Predict binding affinities of derivatives by docking into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
  • Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal synthetic routes for new analogs.

Q. What strategies resolve contradictions in biological activity data across substituted pyrazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends. For example, fluorinated or trifluoromethyl groups in pyridines enhance metabolic stability .
  • Experimental Replication : Control variables like solvent purity, temperature, and cell-line selection to isolate structural effects .
  • Meta-Analysis : Compare datasets across studies (e.g., IC50 values in kinase assays) to identify outliers or assay-specific artifacts .

Q. How to design a kinetic study for the catalytic steps in synthesizing this compound?

  • Methodological Answer :

  • In-Situ Monitoring : Use real-time techniques like ReactIR or inline NMR to track intermediate formation and catalyst turnover .
  • Rate Law Determination : Vary concentrations of reactants (e.g., pyrazole amine, aryl halide) to establish reaction order.
  • Activation Energy Calculation : Perform reactions at multiple temperatures (e.g., 25°C, 35°C, 45°C) and apply the Arrhenius equation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.